(5-Bromopyrazin-2-yl)methanamine
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Overview
Description
(5-Bromopyrazin-2-yl)methanamine is an organic compound with the molecular formula C5H6BrN3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrazin-2-yl)methanamine typically involves the bromination of pyrazine derivatives followed by amination.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyrazin-2-yl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrazine derivative .
Scientific Research Applications
Chemistry
In chemistry, (5-Bromopyrazin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in organic synthesis .
Biology and Medicine
In medicinal chemistry, derivatives of this compound have shown potential as anticancer agents. For instance, a derivative was found to exhibit cytotoxic activity against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells .
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers and coatings. Its reactivity makes it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of (5-Bromopyrazin-2-yl)methanamine and its derivatives involves interactions with specific molecular targets. For example, a derivative was found to inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in the degradation of the extracellular matrix. This inhibition can prevent cancer cell invasion and metastasis .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromofuran-2-yl)methanamine
- (5-Bromothiazol-2-yl)methanamine
- 5-Brompyrazin-2-amin
Uniqueness
(5-Bromopyrazin-2-yl)methanamine is unique due to its pyrazine core, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds like (5-Bromofuran-2-yl)methanamine and (5-Bromothiazol-2-yl)methanamine, which have different heterocyclic cores and therefore different reactivity and applications .
Properties
IUPAC Name |
(5-bromopyrazin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-3-8-4(1-7)2-9-5/h2-3H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJGCAZQPNJGEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369140-94-2 |
Source
|
Record name | (5-bromopyrazin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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